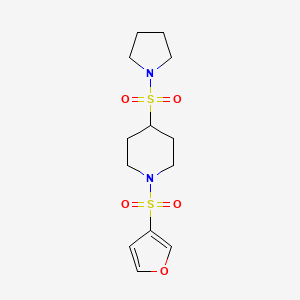
1-(Furan-3-ylsulfonyl)-4-pyrrolidin-1-ylsulfonylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-3-ylsulfonyl)-4-pyrrolidin-1-ylsulfonylpiperidine is a complex organic compound featuring a furan ring, a pyrrolidine ring, and a piperidine ring, each connected through sulfonyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-ylsulfonyl)-4-pyrrolidin-1-ylsulfonylpiperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-ylsulfonyl chloride, which is then reacted with piperidine to form the intermediate compound. This intermediate is further reacted with pyrrolidine under controlled conditions to yield the final product. The reactions are usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-3-ylsulfonyl)-4-pyrrolidin-1-ylsulfonylpiperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the furan, pyrrolidine, or piperidine rings.
Scientific Research Applications
1-(Furan-3-ylsulfonyl)-4-pyrrolidin-1-ylsulfonylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(Furan-3-ylsulfonyl)-4-pyrrolidin-1-ylsulfonylpiperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The furan and pyrrolidine rings can also interact with various biological pathways, leading to different pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Furan-2-ylsulfonyl)-4-pyrrolidin-1-ylsulfonylpiperidine
- 1-(Thiophene-3-ylsulfonyl)-4-pyrrolidin-1-ylsulfonylpiperidine
- 1-(Pyridine-3-ylsulfonyl)-4-pyrrolidin-1-ylsulfonylpiperidine
Uniqueness
1-(Furan-3-ylsulfonyl)-4-pyrrolidin-1-ylsulfonylpiperidine is unique due to the specific positioning of the furan ring at the 3-position, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
1-(furan-3-ylsulfonyl)-4-pyrrolidin-1-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S2/c16-21(17,14-6-1-2-7-14)12-3-8-15(9-4-12)22(18,19)13-5-10-20-11-13/h5,10-12H,1-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNWTSUXGGEGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-methylpropoxy)-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7057074.png)
![1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-3-[(1-methyl-1,2,4-triazol-3-yl)methyl]urea](/img/structure/B7057078.png)
![Methyl 4-methoxy-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-2-carboxylate](/img/structure/B7057080.png)
![5-[1-(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7057089.png)
![6-[[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7057090.png)
![N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-(thiophene-3-carbonyl)piperazine-1-carboxamide](/img/structure/B7057106.png)
![4-Methyl-5-[[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B7057113.png)
![4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7057133.png)
![2-[4-(2-methoxyethyl)-3-oxopiperazin-1-yl]-N-methyl-N-propan-2-ylpropanamide](/img/structure/B7057138.png)
![3-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]-1-propan-2-ylpiperidin-2-one](/img/structure/B7057146.png)
![1-(4-fluorophenyl)-N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7057158.png)

![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dimethylpiperidine-1-carboxamide](/img/structure/B7057167.png)
![N-[1-[(3-chloro-4-fluorophenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B7057169.png)
